molecular formula C21H26N2O4S B284525 2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide

カタログ番号 B284525
分子量: 402.5 g/mol
InChIキー: FCQZSJOHKFJTJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMXAA and is known for its anti-tumor and anti-angiogenic properties. In

作用機序

DMXAA works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then target the tumor vasculature, leading to tumor necrosis and inhibition of angiogenesis. DMXAA has also been shown to induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It has been found to increase the production of cytokines, such as TNF-α and IFN-α, and to activate immune cells, such as macrophages and dendritic cells. DMXAA has also been shown to increase the permeability of tumor blood vessels, allowing for increased delivery of chemotherapeutic agents to the tumor site.

実験室実験の利点と制限

One of the main advantages of DMXAA in lab experiments is its well-established synthesis method and availability. It has also been extensively studied, making it a reliable tool for scientific research. However, DMXAA has been found to have limitations in terms of its efficacy in certain tumor types and its potential toxicity in high doses.

将来の方向性

There are several potential future directions for DMXAA research. One area of interest is the development of DMXAA analogs with improved efficacy and reduced toxicity. Another area of research is the exploration of DMXAA in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, the potential use of DMXAA in immunotherapy and the investigation of its effects on the tumor microenvironment are areas of active research.

合成法

DMXAA is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with thioacetic acid to yield the final product. The synthesis method is well-established and has been optimized for large-scale production.

科学的研究の応用

DMXAA has been extensively studied for its anti-tumor and anti-angiogenic properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. DMXAA has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

特性

分子式

C21H26N2O4S

分子量

402.5 g/mol

IUPAC名

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C21H26N2O4S/c1-15-4-7-17(8-5-15)23-21(25)14-28-13-20(24)22-11-10-16-6-9-18(26-2)19(12-16)27-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,24)(H,23,25)

InChIキー

FCQZSJOHKFJTJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSCC(=O)NCCC2=CC(=C(C=C2)OC)OC

正規SMILES

CC1=CC=C(C=C1)NC(=O)CSCC(=O)NCCC2=CC(=C(C=C2)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。